molecular formula C39H64N7O18P3S B1260714 OPC8-CoA; (Acyl-CoA); [M+H]+

OPC8-CoA; (Acyl-CoA); [M+H]+

Cat. No.: B1260714
M. Wt: 1043.9 g/mol
InChI Key: JZIQDJLBFKTBAK-NGMBVTCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OPC8-CoA is an organic molecule.

Scientific Research Applications

Role in Jasmonic Acid Biosynthesis

OPC8-CoA plays a crucial role in the biosynthetic pathway of jasmonic acid. The enzyme OPC8:CoA ligase (OPCL1) catalyzes the activation of OPC8 to its CoA derivative, which is then subjected to three cycles of β-oxidation to produce JA. This process is essential for plant responses to wounding and pathogen attack, as JA functions as a signaling molecule that activates defense mechanisms.

Key Findings:

  • Enzymatic Activity: OPCL1 has been shown to exhibit substrate specificity for various jasmonate precursors, indicating its pivotal role in JA biosynthesis under stress conditions such as wounding and pathogen infection .
  • Gene Expression Regulation: The expression of OPCL1 is tightly regulated by jasmonate signaling pathways, with studies demonstrating that knock-out mutants exhibit reduced JA levels and increased accumulation of OPC8:0 .

Applications in Plant Stress Response Studies

Research has demonstrated that OPC8-CoA is integral to understanding how plants respond to biotic and abiotic stresses. The manipulation of JA biosynthesis through OPC8-CoA can provide insights into enhancing plant resilience.

Case Studies:

  • Arabidopsis thaliana Models: Studies using Arabidopsis mutants have shown that altered expression of OPCL1 affects JA levels and plant resistance to pathogens like Botrytis cinerea .
  • Induced Systemic Resistance: Research indicates that certain bacteria can stimulate JA biosynthesis through pathways involving OPC8-CoA, enhancing plant defense mechanisms against pests and diseases .

Potential Agricultural Applications

Given its role in stress responses, OPC8-CoA has potential applications in agriculture. By manipulating the pathways associated with this compound, researchers aim to develop crops with improved resistance to environmental stresses.

Research Directions:

  • Genetic Engineering: Genetic modifications that enhance the expression of OPCL1 or related enzymes could lead to crops with heightened stress tolerance and improved yield under adverse conditions.
  • Biopesticide Development: Understanding the signaling pathways involving OPC8-CoA may lead to the development of biopesticides that exploit natural plant defenses mediated by jasmonic acid .

Comparative Analysis of Enzymatic Pathways

The following table summarizes the key enzymes involved in the conversion of OPC8 to jasmonic acid, highlighting their roles and interactions within the biosynthetic pathway:

EnzymeFunctionSubstrateProduct
OPCL1Activates OPC8 to CoA derivativeOPC8OPC8-CoA
Acyl-CoA Oxidase (ACX)Catalyzes β-oxidation stepsOPC8-CoAJasmonic Acid
Multifunctional Protein (MFP)Facilitates further oxidation stepsVarious CoAsJasmonic Acid
3-Ketoacyl-CoA Thiolase (KAT)Finalizes β-oxidation processVarious CoAsJasmonic Acid

Properties

Molecular Formula

C39H64N7O18P3S

Molecular Weight

1043.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate

InChI

InChI=1S/C39H64N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,23-26,28,32-34,38,50-51H,4,6-8,10-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-/t25-,26-,28+,32+,33+,34?,38+/m0/s1

InChI Key

JZIQDJLBFKTBAK-NGMBVTCHSA-N

SMILES

CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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